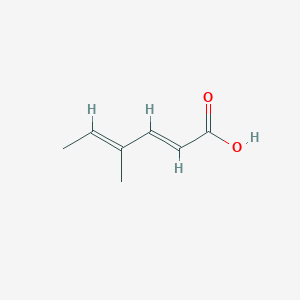

4-Methylhexa-2,4-dienoic acid

Description

Overview of Conjugated Dienoic Acid Systems in Organic Chemistry

Conjugated dienoic acids are a class of carboxylic acids that feature a system of alternating double and single carbon-carbon bonds within their molecular structure. evitachem.comatamanchemicals.com This conjugation imparts unique chemical properties not observed in their non-conjugated counterparts. The delocalization of π-electrons across the conjugated system results in enhanced stability and characteristic reactivity.

These systems are fundamental building blocks in organic synthesis and are prevalent in many natural products. Their reactivity is highlighted by their participation in pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful method for forming six-membered rings. ontosight.ai Furthermore, conjugated dienoic acids can undergo various other chemical transformations, including oxidation, reduction, and substitution reactions. The presence of the carboxylic acid group allows for the formation of derivatives such as esters and amides, expanding their synthetic utility. ontosight.ai Industrially, dienoic acids are important in the manufacturing of polymers, coatings, and resins, where the double bonds can participate in polymerization processes. atamanchemicals.com

Rationale for Academic Investigation of 4-Methylhexa-2,4-dienoic acid

The academic interest in this compound stems from several key aspects of its structure and reactivity. The presence of the methyl group on the conjugated backbone, compared to the parent sorbic acid, influences the compound's electronic properties, stability, and steric environment, which in turn can modify its chemical and biological behavior.

Researchers investigate this compound as a model system to understand the subtleties of reactions involving substituted conjugated dienes. It serves as a valuable intermediate and precursor in the total synthesis of more complex and biologically active molecules. For instance, the 4-methyl-(2E,4E)-hexa-2,4-dienoate moiety is a key structural feature of jomthonic acid A, a natural product isolated from Streptomyces sp. that has shown potential antidiabetic and antiatherogenic properties. thieme-connect.com The compound has also been identified as a constituent of salinamide A, a metabolite produced by Streptomyces species. mdpi.com Additionally, derivatives of this compound have been found in other natural sources, such as the endophytic fungus Fusarium tricinctum. researchgate.net These connections to natural products provide a strong rationale for its continued study.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is multifaceted, focusing on its synthesis, reaction chemistry, and incorporation into larger molecular frameworks. Synthetic chemists continue to develop efficient and stereoselective methods for its preparation. One documented method involves the methylation of sorbic acid. Another reported synthesis yields (2E,4E)-4-methylhexa-2,4-dienoic acid as a pale yellow oil. rsc.org

Table 2: Spectroscopic Data for (2E,4E)-4-methylhexa-2,4-dienoic acid

| Nucleus | Chemical Shift (δ) ppm |

|---|

| ¹H NMR | 10.26 (br s, 1H), 7.40 (d, J = 15.6 Hz, 1H) rsc.org |

Data obtained in CDCl₃ at 500 MHz rsc.org

Research efforts are also directed towards its application as a versatile building block. For example, it has been used in the synthesis of Juvocimene I through regioselective alkylation. researchgate.net The reactivity of the conjugated system is exploited in palladium-catalyzed coupling reactions to form more complex structures like 1,3,6,8-tetraenes. beilstein-journals.org

Future research is expected to further explore the biological significance of natural products containing the this compound scaffold. ontosight.aiontosight.ai This includes the total synthesis of these natural products and their analogues to enable more detailed biological evaluation. Investigations into its potential as a monomer for novel polymers and materials with specific properties could also be a fruitful avenue of research. As our understanding of the biological roles of its derivatives grows, there will be an increasing need for efficient and scalable synthetic routes to this compound and for a deeper understanding of its reaction mechanisms.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-4-methylhexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOHPAPIABXTF-UTTVJGTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26526-09-0 | |

| Record name | 4-methylhexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylhexa 2,4 Dienoic Acid and Its Structural Analogues

Regioselective and Stereoselective Synthesis Strategies

Wittig Olefination Approaches for Dienoyl Construction

The Wittig reaction is a cornerstone in alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. mdpi.comacs.orgmdpi.com For the construction of dienoyl systems like 4-methylhexa-2,4-dienoic acid, the stereochemical outcome of the Wittig reaction is a critical consideration. The geometry of the resulting alkene is largely dependent on the nature of the ylide employed. researchgate.netorganic-chemistry.org

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups, such as an ester, predominantly yield (E)-alkenes. researchgate.net

Non-stabilized Ylides: Conversely, non-stabilized ylides, typically those with alkyl or aryl substituents, favor the formation of (Z)-alkenes. researchgate.net

A plausible retrosynthetic analysis for this compound using the Wittig approach could involve the disconnection of the C2-C3 double bond, suggesting a reaction between an α,β-unsaturated aldehyde and a phosphorus ylide.

A tandem, one-pot approach combining olefin cross-metathesis and Wittig olefination has been developed for the synthesis of 1,3-dienoic esters from terminal olefins. researchgate.net This strategy involves the in-situ generation of an α,β-unsaturated aldehyde via cross-metathesis, which then undergoes a Wittig reaction. researchgate.net This methodology offers an efficient route to conjugated dienoic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.

| Reactant 1 | Reactant 2 | Ylide Type | Predominant Product Stereochemistry | Reference |

| Carbonyl Compound | Phosphonium Ylide | Stabilized | (E)-alkene | researchgate.net |

| Carbonyl Compound | Phosphonium Ylide | Non-stabilized | (Z)-alkene | researchgate.net |

Exploitation of Dianions in Targeted Alkylation for Dienoyl Systems

The generation of dianions from unsaturated carboxylic acids provides a powerful tool for regioselective alkylation. The formation of a dienolate anion from an α,β-unsaturated acid, followed by a second deprotonation at the γ-position, creates a dianionic species that can be selectively alkylated.

Research has demonstrated the selective γ-alkylation of dienolate anions derived from α,β-unsaturated acids. acs.org This approach allows for the introduction of substituents at the γ-position of the dienoyl system with high regioselectivity. The principle relies on the differential reactivity of the α- and γ-positions in the dienolate, with the γ-position often being the more kinetically favored site for alkylation. ubc.ca This methodology is particularly relevant for the synthesis of 4-substituted dienoic acids.

The general strategy involves the treatment of an α,β-unsaturated acid with a strong base, such as lithium diisopropylamide (LDA), to generate the dienolate. Subsequent alkylation with an appropriate electrophile, like an alkyl halide, introduces the desired substituent at the γ-position. This method has been successfully applied to the synthesis of various isoprenoid olefins. acs.org

| Substrate | Base | Alkylating Agent | Position of Alkylation | Reference |

| α,β-Unsaturated Acid | LDA | Alkyl Halide | γ-position | acs.org |

Horner–Wadsworth–Emmons and Related Olefination Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate carbanions. wikipedia.orgthieme-connect.de A significant advantage of the HWE reaction is its general propensity to form (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.comwikipedia.org The water-soluble nature of the phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgthieme-connect.de

A particularly relevant advancement for the synthesis of this compound is the development of a vinylogous Horner–Wadsworth–Emmons reagent. beilstein-journals.orgacs.orgfigshare.comfigshare.comnih.gov This approach utilizes an unsaturated phosphonate to react with aldehydes, directly affording 4-methyldienoate esters. beilstein-journals.orgacs.orgfigshare.comfigshare.comnih.gov This method provides a convergent and efficient route to the target dienoyl system. The E/Z selectivity of this reaction can be influenced by factors such as the base used and the reaction temperature. acs.org This methodology has been successfully applied to the synthesis of the natural product trichostatic acid. beilstein-journals.orgacs.orgfigshare.comfigshare.comnih.gov

| Reagent Type | Carbonyl Substrate | Key Advantage | Typical Stereoselectivity | Reference |

| Phosphonate Carbanion | Aldehyde/Ketone | High (E)-selectivity, water-soluble byproduct | (E)-alkene | wikipedia.orgthieme-connect.de |

| Vinylogous HWE Reagent | Aldehyde | Direct synthesis of 4-methyldienoates | Controllable E/Z ratio | beilstein-journals.orgacs.orgfigshare.com |

Multi-Component Reaction Sequences for Dienoic Acid Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single pot. beilstein-journals.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly versatile for the construction of amide and ester functionalities. acs.orgwikipedia.orgmdpi.comorganic-chemistry.orgbaranlab.org

While direct synthesis of dienoic acids via MCRs is not extensively documented, these reactions can be employed to generate highly functionalized precursors that can be further elaborated into the desired dienoyl scaffolds. For instance, a Passerini reaction involving an α,β-unsaturated aldehyde could potentially yield an α-acyloxy carboxamide with a dienyl side chain. However, α,β-unsaturated aldehydes can be challenging substrates in Passerini reactions. rsc.org

A three-component reaction involving conjugated dienes, CH-acids, and formaldehyde has been reported to yield Diels-Alder adducts. beilstein-journals.org This demonstrates the potential of MCRs to incorporate diene moieties into complex molecular frameworks. A hypothetical MCR approach to a this compound precursor could involve the reaction of an unsaturated aldehyde, an isocyanide, and a suitable carboxylic acid, followed by subsequent elimination or modification steps to reveal the conjugated diene system.

| MCR Type | Key Reactants | Resulting Scaffold | Potential for Dienoic Acid Synthesis |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Precursor to dienoyl amides |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Bis-amide | Precursor to dienoyl amides |

| Diels-Alder MCR | Diene, CH-acid, Formaldehyde | Cyclohexene (B86901) derivatives | Incorporation of diene moiety |

Biosynthesis and Biocatalytic Pathways

Elucidation of Microbial Biosynthetic Routes to this compound and its Congeners

The biosynthesis of unsaturated and methylated fatty acids in microorganisms, particularly fungi, often proceeds through the polyketide synthase (PKS) pathway. acs.orgnih.govnih.govresearchgate.netwikipedia.org Sorbic acid (2,4-hexadienoic acid), a close structural analogue of this compound, and its derivatives, the sorbicillinoids, are produced by various fungi, including Penicillium chrysogenum. nih.govnih.govnih.govresearchgate.netfrontiersin.orgasm.org

The biosynthesis of the sorbicillinoid core involves a highly reducing iterative Type I polyketide synthase (HR-PKS). nih.govasm.org In P. chrysogenum, the gene cluster responsible for sorbicillinoid production contains two PKS genes, sorA and sorB. nih.govnih.gov These enzymes are responsible for the formation of the hexaketide backbone. nih.govnih.gov The HR-PKSs contain domains that can selectively perform ketoreduction, dehydration, and enoylreduction during the iterative extension of the polyketide chain. nih.gov

Furthermore, many fungal HR-PKSs possess a C-methyltransferase (CMeT) domain, which is responsible for the methylation of the α-carbon of the growing polyketide chain using S-adenosylmethionine (SAM) as the methyl donor. nih.gov This enzymatic machinery provides a plausible biosynthetic route to this compound, where a methyl group is introduced during the assembly of the hexanoic acid backbone. The subsequent desaturation steps to form the conjugated diene are also catalyzed by specific domains within the PKS or by ancillary enzymes.

| Organism | Biosynthetic Pathway | Key Enzymes | Precursors | Product |

| Penicillium chrysogenum | Polyketide Synthesis | Polyketide Synthases (SorA, SorB) | Acetyl-CoA, Malonyl-CoA | Sorbicillin (2,4-hexadienoic acid derivative) |

| Fungi (general) | Polyketide Synthesis | Highly Reducing PKS with CMeT domain | Acetyl-CoA, Malonyl-CoA, SAM | Methylated polyketides |

Enzymatic Transformations and Biocatalysis for Dienoic Acid Synthesis

The synthesis of dienoic acids, including this compound, through enzymatic pathways represents a significant advancement in green chemistry. Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions compared to conventional chemical methods. nih.govnih.gov Enzymes such as lipases and isomerases are particularly relevant in the synthesis of conjugated fatty acids. jst.go.jpresearchgate.net

Lipases, which belong to the hydrolase class of enzymes, are widely exploited for their ability to catalyze esterification reactions in non-aqueous environments. nih.govresearchgate.net This "reverse" reaction is crucial for synthesizing esters that can be precursors to dienoic acids. The esterification of a carboxylic acid with an alcohol can be efficiently catalyzed by lipases, such as the immobilized lipase B from Candida antarctica (CALB), often in solvent-free systems to enhance the process's environmental friendliness. mdpi.com For instance, the principles used in the lipase-catalyzed esterification of sorbic acid (hexa-2,4-dienoic acid) with glycerol are applicable to its methylated analogue. mdpi.comresearchgate.net Such processes benefit from the high catalytic activity and stability of immobilized enzymes.

Furthermore, specific enzymes like polyunsaturated fatty acid isomerases are capable of creating conjugated double bond systems from non-conjugated precursors. jst.go.jp These enzymes can convert fatty acids like linoleic acid into conjugated linoleic acid (CLA) isomers. taylorfrancis.com This demonstrates the potential for biocatalytic routes to generate the core diene structure of compounds like this compound from suitable polyunsaturated starting materials. The enzymatic approach avoids harsh reagents and can provide high purity products under sustainable conditions. mdpi.com

| Enzyme Type | Reaction | Typical Substrates | Key Advantages |

|---|---|---|---|

| Lipase (e.g., CALB) | Esterification / Transesterification | Dienoic acids (e.g., Sorbic Acid), Alcohols (e.g., Glycerol) | High selectivity, Mild conditions, Can be used in solvent-free media. mdpi.com |

| Isomerase | Isomerization | Polyunsaturated fatty acids (e.g., Linoleic Acid) | Creates conjugated double bonds from non-conjugated precursors. jst.go.jp |

| Lipoxygenase | Dioxygenation | Polyunsaturated fatty acids (e.g., Linoleic Acid) | Can initiate pathways leading to functionalized dienoic structures. acs.org |

Derivatization from Precursors and Related Compounds

The conversion of this compound to its corresponding alkyl esters is a fundamental derivatization reaction. A classic and widely used method for this transformation is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent proton transfers and the elimination of a water molecule yield the ester. The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, a large excess of the alcohol is typically used, and the water produced is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com This method is effective for producing various alkyl esters, such as methyl or ethyl 4-methylhexa-2,4-dienoate, by selecting the appropriate alcohol.

| Parameter | Description | Example |

|---|---|---|

| Carboxylic Acid | The parent acid to be esterified. | This compound |

| Alcohol | Serves as both reactant and often as the solvent (used in excess). | Methanol (B129727), Ethanol |

| Catalyst | Strong protic acid. | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) |

| Conditions | Heating under reflux to reach equilibrium. | Reflux temperature of the alcohol. |

| Workup | Neutralization of acid, extraction of the ester. | Aqueous bicarbonate wash, organic extraction. |

The hydrolysis of alkyl esters of this compound back to the parent carboxylic acid is a critical reverse reaction. This can be achieved under either acidic or basic conditions. jk-sci.comlibretexts.org

Acid-catalyzed hydrolysis is the direct reverse of Fischer esterification, where the ester is heated with a large excess of water in the presence of a strong acid. libretexts.org However, this reaction is also an equilibrium and may not proceed to completion.

A more common and generally irreversible method is base-catalyzed hydrolysis, also known as saponification. jk-sci.comchemistrysteps.com In this process, the ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to eliminate an alkoxide ion. The resulting carboxylic acid is immediately deprotonated by the strong base present in the mixture to form a carboxylate salt. chemistrysteps.com This final deprotonation step is irreversible and drives the reaction to completion. A subsequent acidification step is required to protonate the carboxylate salt and isolate the free this compound.

| Parameter | Description | Example Reagents |

|---|---|---|

| Ester Substrate | The dienoic ester to be hydrolyzed. | Methyl 4-methylhexa-2,4-dienoate |

| Base | Stoichiometric or excess strong base. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

| Solvent | Typically a mixture of water and an alcohol to ensure solubility. | Water/Methanol, Water/Ethanol |

| Conditions | Stirring at room temperature or gentle heating. | 25°C - 60°C |

| Final Step | Acidification of the resulting carboxylate salt. | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) |

Table of Compounds

| Compound Name | Molecular Formula | Synonym(s) |

|---|---|---|

| This compound | C₇H₁₀O₂ | - |

| Sorbic acid | C₆H₈O₂ | Hexa-2,4-dienoic acid |

| Glycerol | C₃H₈O₃ | Propane-1,2,3-triol |

| Linoleic acid | C₁₈H₃₂O₂ | (9Z,12Z)-Octadeca-9,12-dienoic acid |

| Methyl 4-methylhexa-2,4-dienoate | C₈H₁₂O₂ | - |

| Ethyl 4-methylhexa-2,4-dienoate | C₉H₁₄O₂ | - |

| Sulfuric acid | H₂SO₄ | - |

| Tosic acid | C₇H₈O₃S | p-Toluenesulfonic acid |

| Sodium hydroxide | NaOH | - |

| Potassium hydroxide | KOH | - |

Fundamental Chemical Reactivity and Mechanistic Investigations of 4 Methylhexa 2,4 Dienoic Acid

Cycloaddition Chemistry: Exploration of Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. 4-Methylhexa-2,4-dienoic acid, with its conjugated diene system, can participate as the diene component in such reactions.

The mechanism of the Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state. msu.eduyoutube.com The reactivity of the diene is influenced by its ability to adopt the s-cis conformation, which is necessary for the reaction to occur. For this compound, rotation around the C3-C4 single bond allows it to achieve the required s-cis conformation.

The presence of the methyl group at the 4-position can influence the diene's reactivity. Electron-donating groups on the diene generally increase the rate of reaction with electron-deficient dienophiles. The methyl group, being weakly electron-donating, is expected to enhance the reactivity of this compound in this regard.

Computational studies on similar substituted dienes have shown that the transition state of the Diels-Alder reaction is often asynchronous, meaning that the two new sigma bonds are not formed at exactly the same rate. The degree of asynchronicity is influenced by the substitution pattern on both the diene and the dienophile.

The Diels-Alder reaction is known for its high degree of stereoselectivity. The stereochemistry of the dienophile is retained in the product, and the reaction typically proceeds via an endo transition state, where the substituents on the dienophile are oriented towards the developing π-system of the diene.

In the case of this compound, the methyl group at the 4-position introduces an additional element of stereochemical control. When reacting with an unsymmetrical dienophile, the methyl group can direct the dienophile to one face of the diene, leading to the formation of diastereomeric products. The facial selectivity would be influenced by steric hindrance, with the dienophile preferentially approaching from the less hindered face of the diene.

The table below illustrates the hypothetical stereochemical outcome of the Diels-Alder reaction between (2E,4E)-4-Methylhexa-2,4-dienoic acid and maleic anhydride, a common dienophile.

| Diene | Dienophile | Major Product Stereochemistry |

| (2E,4E)-4-Methylhexa-2,4-dienoic acid | Maleic Anhydride | endo-adduct |

This table is illustrative of the expected stereochemical outcome based on the principles of the Diels-Alder reaction.

Addition Reactions Across the Conjugated Diene System

The conjugated diene system of this compound is susceptible to addition reactions. Depending on the nature of the reagent, addition can occur in a 1,2- or 1,4-fashion. libretexts.org

Electrophilic addition to a conjugated diene, such as the addition of a hydrogen halide (HX), proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org The initial protonation of one of the double bonds of this compound would lead to an allylic carbocation with the positive charge delocalized over two carbon atoms.

The subsequent attack of the nucleophile (X⁻) can occur at either of the carbon atoms bearing a partial positive charge, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the kinetically controlled product (usually the 1,2-adduct) is favored, while at higher temperatures, the thermodynamically more stable product (often the 1,4-adduct) predominates. nih.govyoutube.com

The methyl group at the 4-position will influence the regioselectivity of the initial protonation, favoring the formation of the more substituted and thus more stable carbocation.

The following table shows the expected products from the electrophilic addition of HBr to (2E,4E)-4-Methylhexa-2,4-dienoic acid.

| Reactant | Reagent | 1,2-Adduct | 1,4-Adduct |

| (2E,4E)-4-Methylhexa-2,4-dienoic acid | HBr | 3-Bromo-4-methylhex-4-enoic acid | 5-Bromo-4-methylhex-2-enoic acid |

This table presents the predicted products based on the general mechanism of electrophilic addition to conjugated dienes.

The conjugated system of this compound, being an α,β-unsaturated carboxylic acid, is also susceptible to nucleophilic addition, specifically a conjugate or Michael addition. wikipedia.org This type of reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group, which polarizes the conjugated system and makes the β-carbon (C3) and δ-carbon (C5) electrophilic.

A close analog, sorbic acid, is known to undergo nucleophilic attack. nih.gov Nucleophiles such as amines and thiols can add to the conjugated system. nih.govnih.gov For this compound, a strong nucleophile would be expected to attack at the C5 position, leading to a 1,6-addition product after protonation. The reaction proceeds via a resonance-stabilized enolate intermediate.

The Michael addition is a synthetically useful reaction for the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of this compound in such reactions would be influenced by the nature of the nucleophile and the reaction conditions.

Olefin Metathesis Reactions with Dienoyl Substrates

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. While typically applied to simple alkenes, it can also be used with more complex substrates like conjugated dienoic acids, although the presence of the carbonyl group can sometimes affect catalyst activity.

For a dienoyl substrate like this compound, both cross-metathesis with another olefin and ring-closing metathesis (if tethered to another double bond) are theoretically possible. In the context of self-metathesis, a reaction between two molecules of this compound could potentially lead to a mixture of products, though such reactions are less common for dienoic acids compared to acyclic diene metathesis (ADMET) polymerization of α,ω-dienes.

The success of olefin metathesis with this compound would be highly dependent on the choice of catalyst, with modern ruthenium-based Grubbs catalysts being potential candidates due to their tolerance of various functional groups. The reaction would likely require protection of the carboxylic acid group to prevent interference with the catalyst.

Cross-Metathesis with Electron-Deficient Dienes

Detailed research findings specifically on the cross-metathesis of this compound with electron-deficient dienes are not extensively available in the reviewed scientific literature. However, the principles of cross-metathesis involving substituted dienes suggest that the reactivity of this compound would be influenced by the steric and electronic properties of the methyl group at the 4-position and the carboxylic acid functionality. In related studies, the cross-metathesis of structurally similar compounds has been explored. For instance, a doctoral thesis from the University of Bristol describes the cross-metathesis of a related silyl-protected dienol with another olefin, which resulted in a mixture of cis and trans isomers. bris.ac.uk This suggests that similar reactivity and potential for isomeric products could be anticipated in the cross-metathesis of this compound. The presence of the electron-withdrawing carboxylic acid group would likely influence the electronic nature of the diene system, affecting its interaction with the metathesis catalyst and the electron-deficient diene partner.

Ring-Closing Metathesis Applications

Specific applications of this compound in ring-closing metathesis (RCM) are not prominently documented in the available literature. For RCM to occur, the molecule must possess at least two terminal or internal double bonds that can react intramolecularly. As this compound itself is a linear dienoic acid, it would first need to be functionalized with another olefinic group to serve as a substrate for RCM. While the compound itself is a component of various natural products, its direct application as a precursor in RCM-based syntheses is not a common theme in the reviewed research.

Polymerization Mechanisms Involving this compound as a Monomer

The polymerization of this compound as a monomer is a subject that has not been extensively investigated in the accessible scientific literature. The conjugated diene structure of the molecule, along with the carboxylic acid group, presents possibilities for various polymerization pathways, including radical, cationic, and anionic polymerization, as well as coordination polymerization. The resulting polymer structure and properties would be highly dependent on the polymerization method and conditions employed. The methyl substituent on the diene backbone would also be expected to influence the stereochemistry and regularity of the polymer chain. While this compound has been identified as a constituent of natural products, its use as a monomer in synthetic polymer chemistry is not well-documented. mdpi.commdpi.com

Advanced Spectroscopic and Chromatographic Methods for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for establishing the carbon-hydrogen framework of 4-Methylhexa-2,4-dienoic acid.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of a specific type (integration). For this compound, the spectrum would display signals corresponding to the vinyl protons, the methyl protons attached to the carbon backbone, the terminal methyl protons, and the acidic proton of the carboxylic acid group.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carboxyl carbon, the four sp² hybridized carbons of the diene system, and the two sp³ hybridized methyl carbons.

Table 1: Predicted ¹H NMR Data for (2E,4E)-4-Methylhexa-2,4-dienoic acid (in CDCl₃) Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~5.8 | Doublet (d) | 1H |

| H-3 | ~7.3 | Doublet (d) | 1H |

| H-5 | ~5.9 | Quartet (q) | 1H |

| H-6 (CH₃) | ~1.8 | Doublet (d) | 3H |

| 4-CH₃ | ~1.9 | Singlet (s) | 3H |

| COOH | ~12.0 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Data for (2E,4E)-4-Methylhexa-2,4-dienoic acid (in CDCl₃) Note: Predicted values are estimates.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (COOH) | ~172 |

| C-2 | ~120 |

| C-3 | ~145 |

| C-4 | ~138 |

| C-5 | ~130 |

| C-6 (CH₃) | ~18 |

| 4-CH₃ | ~12 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between H-2 and H-3, and between H-5 and the H-6 protons, confirming the connectivity of the vinyl system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached (one-bond C-H correlation). youtube.com This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is instrumental in piecing together the molecular skeleton. Key correlations would include the H-2 proton to the C-1 (carboxyl) and C-4 carbons, and the 4-CH₃ protons to the C-3, C-4, and C-5 carbons, confirming the placement of the methyl and carboxyl groups.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is a through-space correlation experiment that identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. For example, in the (2E,4E) isomer, a ROESY correlation would be expected between H-3 and the protons of the 4-CH₃ group, helping to confirm the geometry around the C2-C3 and C4-C5 double bonds.

Table 3: Key Expected 2D NMR Correlations for (2E,4E)-4-Methylhexa-2,4-dienoic acid

| Technique | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3; H-5 ↔ H-6 | Confirms adjacent vinyl and allyl protons. |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; etc. | Assigns protons to their directly bonded carbons. |

| HMBC | 4-CH₃ ↔ C-3, C-4, C-5; H-2 ↔ C-1, C-4 | Confirms carbon skeleton and substituent placement. |

| ROESY | H-3 ↔ 4-CH₃ protons; H-2 ↔ H-5 | Provides evidence for spatial proximity and confirms stereochemistry. |

Chiral NMR analysis is a technique used to determine the enantiomeric purity (the ratio of enantiomers) of a chiral compound. This is typically achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA) or dissolving it with a chiral solvating agent (CSA). springernature.comresearchgate.netnih.gov These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are no longer mirror images and thus exhibit distinct signals in the NMR spectrum. nih.govfrontiersin.org The integration of these separate signals allows for the quantification of each enantiomer.

However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral NMR analysis for enantiomeric purity is not applicable to this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound, the molecular formula is C₇H₁₀O₂.

Calculated Exact Mass: 126.0681 g/mol

An experimental HRMS measurement matching this value would provide unequivocal confirmation of the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

In techniques like Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 126. Characteristic fragmentation of carboxylic acids often involves the loss of neutral fragments like H₂O, OH, and COOH. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 81 | [M - COOH]⁺ | Loss of the carboxyl group (α-cleavage) |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for elucidating the molecular structure of this compound, providing insights into its functional groups and conjugated system.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be the absorptions associated with the carboxylic acid group. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak around 1700-1725 cm⁻¹, typical for a conjugated carboxylic acid.

The conjugated diene system would also give rise to distinct signals. The C=C stretching vibrations of the conjugated double bonds are expected to produce one or more medium-intensity bands in the 1600-1650 cm⁻¹ region. The C-H out-of-plane bending vibrations for the substituted alkenes would appear in the 800-1000 cm⁻¹ range, providing information about the stereochemistry of the double bonds. Additionally, the C-O stretching and O-H bending vibrations of the carboxylic acid group would be observable in the 1200-1440 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Conjugated Diene | C=C Stretch | 1600-1650 | Medium |

| Alkene | =C-H Bend | 800-1000 | Medium to Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1200-1440 | Medium |

| Methyl Group | C-H Stretch | ~2950-2850 | Medium |

| Methyl Group | C-H Bend | ~1450 / ~1375 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing valuable information about conjugated systems. The chromophore in this compound is the conjugated dienoic acid system, which is expected to result in a strong absorption in the UV region.

For the parent compound, sorbic acid ((2E,4E)-hexa-2,4-dienoic acid), the maximum absorption (λmax) is typically observed around 250-260 nm in a polar solvent like ethanol. The Woodward-Fieser rules can be used to predict the λmax for this compound. Starting with a base value for a conjugated diene, increments are added for the carboxylic acid group and the additional alkyl (methyl) substituent on the double bond. The methyl group at the C4 position is expected to cause a bathochromic (red) shift of approximately 5 nm compared to sorbic acid. Therefore, the λmax for this compound is predicted to be in the range of 255-265 nm. The position of this absorption maximum is sensitive to the solvent polarity and the stereochemistry of the double bonds.

Table 2: Predicted UV-Vis Spectroscopy Data for this compound

| Chromophore | Predicted λmax | Solvent | Molar Absorptivity (ε) |

| Conjugated Dienoic Acid | 255-265 nm | Ethanol | High (expected > 20,000 M⁻¹cm⁻¹) |

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. For this compound, which may be an oil or a low-melting solid at room temperature, this technique would likely require the preparation of a suitable crystalline derivative.

To perform X-ray crystallography, a single, high-quality crystal of a solid derivative, such as a salt with a chiral amine (for resolution of enantiomers if applicable), an amide, or a p-bromophenacyl ester, would be necessary. The analysis of the diffraction pattern produced when the crystal is irradiated with X-rays would yield a detailed electron density map, from which the precise atomic arrangement can be determined. This would unambiguously establish the E/Z configuration of the double bonds and, in the case of a chiral derivative, the absolute configuration of any stereocenters. This technique is unparalleled in its ability to provide a complete and unequivocal structural determination in the solid state.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification, isolation, and analytical assessment of this compound, allowing for the separation of isomers and the determination of purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for assessing the purity of this compound and for separating its potential geometric isomers.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) or methanol (B129727) and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection would typically be performed using a UV detector set at the λmax of the compound (around 260 nm). This method would effectively separate this compound from non-polar and more polar impurities. Furthermore, with careful optimization of the mobile phase composition and temperature, it is expected that the different geometric isomers (e.g., 2E,4E; 2Z,4E; 2E,4Z; 2Z,4Z) of this compound could be resolved, as has been demonstrated for the isomers of sorbic acid.

Table 3: Suggested HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging and can lead to poor peak shape and thermal degradation. Therefore, derivatization to a more volatile and thermally stable ester, such as the methyl or ethyl ester, is the standard approach.

The derivatization can be achieved by reacting the carboxylic acid with an appropriate reagent (e.g., diazomethane, or methanol with an acid catalyst). The resulting volatile ester can then be analyzed by GC, typically using a capillary column with a mid-polar stationary phase (e.g., a phenyl polysiloxane phase). The separation is based on the boiling points and polarities of the components in the sample. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time information for separation and a mass spectrum for each component, which can be used for structural confirmation by analyzing the fragmentation pattern. This method would be highly effective for quantifying the compound and identifying any volatile impurities.

Table 4: Suggested GC Method Parameters for Volatile Derivatives of this compound

| Parameter | Suggested Condition |

| Derivatization | Conversion to methyl or ethyl ester |

| Column | Capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Theoretical and Computational Chemistry Studies of 4 Methylhexa 2,4 Dienoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of organic molecules. For 4-Methylhexa-2,4-dienoic acid, these methods can predict its behavior and properties with a high degree of accuracy.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

For conjugated systems like this compound, the HOMO is typically a π-bonding orbital delocalized across the conjugated diene system, while the LUMO is the corresponding π*-antibonding orbital. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on the parent compound, sorbic acid, have been performed to understand its electronic properties. For instance, DFT calculations have been used to investigate the adsorption of sorbic acid on various nanoclusters, where changes in the HOMO-LUMO gap upon adsorption are correlated with changes in conductivity. researchgate.net One study reported a calculated HOMO-LUMO gap of 3.57 eV for sorbic acid. researchgate.net

The introduction of a methyl group at the 4-position in this compound is expected to influence its electronic structure. The methyl group is an electron-donating group through hyperconjugation, which would likely raise the energy of the HOMO. This effect would, in turn, decrease the HOMO-LUMO gap, suggesting that this compound might be slightly more reactive than sorbic acid.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for Sorbic Acid

| Parameter | Energy (eV) |

| HOMO | -9.25 |

| LUMO | -5.68 |

| HOMO-LUMO Gap | 3.57 |

Note: Data is based on computational studies of sorbic acid. researchgate.net

The conformational flexibility of this compound is primarily associated with rotation around the C-C single bonds within its backbone and the orientation of the carboxylic acid group. Different conformers can have distinct energies, and understanding the potential energy landscape is vital for predicting the most stable geometries and how the molecule might interact with its environment.

For conjugated dienes, the s-trans and s-cis conformations around the central C-C single bond are of particular interest. Generally, the s-trans conformer is more stable due to reduced steric hindrance. The presence of the methyl group at the 4-position in this compound could introduce additional steric interactions that influence the relative energies of different conformers.

Computational methods, such as DFT, can be used to calculate the energies of various conformers and identify the global minimum energy structure. nih.gov For the parent compound, sorbic acid, the all-trans conformation of the carbon chain is the most stable. It is highly probable that the lowest energy conformer of this compound also adopts an extended, planar-like structure to maximize conjugation, with potential minor deviations to alleviate steric strain from the methyl group.

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of quantum chemical calculations. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental data. researchgate.net The chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-donating methyl group would be expected to cause a slight upfield shift (lower ppm) for nearby protons and carbons compared to their counterparts in sorbic acid. The chemical shifts of the olefinic protons and carbons are particularly sensitive to the conformation and conjugation of the diene system.

UV-Vis Maxima: The electronic transitions that give rise to UV-Vis absorption are related to the HOMO-LUMO gap. For conjugated systems, the primary absorption band (λmax) corresponds to the π → π* transition. A smaller HOMO-LUMO gap generally leads to a longer wavelength of maximum absorption. Given that the methyl group in this compound is expected to decrease the HOMO-LUMO gap relative to sorbic acid, a slight red-shift (shift to longer wavelength) in its λmax would be anticipated.

Reaction Mechanism Simulations

Theoretical simulations can provide detailed insights into the pathways of chemical reactions, including the structures of transition states and the energies of activation. This information is crucial for understanding reaction kinetics and selectivity.

While specific reaction mechanism simulations for this compound are not documented, studies on related molecules can offer a framework for understanding its potential reactivity. For instance, the reactions of the carboxylic acid group (e.g., esterification, amide formation) and the conjugated diene system (e.g., Diels-Alder reactions, electrophilic additions) are primary areas of interest.

Computational studies can map out the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products. scielo.br This involves locating the transition state structures, which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For example, in an electrophilic addition to the diene, computations could determine which of the double bonds is more reactive and what the preferred stereochemical outcome is.

For reactions where multiple products are possible, computational chemistry can be used to predict the regioselectivity and stereoselectivity. By comparing the activation energies of the different pathways leading to the various products, the most favorable route can be identified.

In the case of this compound, an electrophilic attack on the conjugated diene system could occur at several positions. The directing effect of the electron-donating methyl group and the electron-withdrawing carboxylic acid group would influence the charge distribution in the molecule and thus the site of attack. Computational modeling of the transition states for addition at each possible site would allow for a prediction of the major product. The methyl group at the 4-position would likely favor electrophilic attack at the C5 position due to the stabilization of the resulting carbocation intermediate.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling has emerged as a powerful tool in theoretical and computational chemistry to elucidate the relationships between the three-dimensional structure of a molecule and its chemical reactivity and biological activity. For this compound, computational studies are pivotal in understanding its conformational landscape and potential interactions with biological macromolecules. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, guiding further research into its properties and applications.

Force Field-Based Simulations for Conformational Sampling

Force field-based molecular mechanics simulations are a cornerstone of computational chemistry for exploring the conformational space of flexible molecules like this compound. These simulations employ classical mechanics to calculate the potential energy of a system as a function of its atomic coordinates, allowing for the efficient sampling of a vast number of possible conformations.

The conformational flexibility of this compound is primarily dictated by the rotation around its single bonds. The presence of a conjugated diene system and a carboxylic acid group introduces specific electronic effects that influence the torsional energy barriers and, consequently, the preferred molecular shapes. The goal of conformational sampling is to identify the low-energy conformers that are most likely to be populated under given conditions, as these are the conformations that will govern the molecule's interactions and reactivity.

A variety of force fields are available for the study of small organic molecules, each with its own set of parameters derived from experimental data and quantum mechanical calculations. Commonly used force fields for such studies include the General Amber Force Field (GAFF and GAFF2), Optimized Potentials for Liquid Simulations (OPLS/AA), and the CHARMM General Force Field (CGenFF). nih.gov The selection of an appropriate force field is critical for obtaining accurate results, and often, comparative studies using multiple force fields are conducted to ensure the robustness of the predictions.

Molecular dynamics (MD) simulations are a prominent method for conformational sampling. In an MD simulation, the classical equations of motion are solved for the atoms in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time. By analyzing this trajectory, one can identify the most stable and frequently visited conformations. For a molecule like this compound, simulations would typically be performed in a solvent environment to mimic physiological conditions, as solvent interactions can significantly influence conformational preferences.

The table below illustrates a hypothetical comparison of key torsional angles and their corresponding energy barriers for this compound, as might be determined from simulations using different force fields. Such data is crucial for understanding the molecule's flexibility and the likelihood of adopting specific shapes.

Hypothetical Torsional Energy Barriers for this compound

| Torsional Angle (Atoms) | Force Field | Calculated Energy Barrier (kcal/mol) | Most Stable Conformation |

|---|---|---|---|

| C1-C2-C3-C4 | GAFF2 | 4.8 | s-trans |

| C1-C2-C3-C4 | OPLS/AA | 5.1 | s-trans |

| C3-C4-C5-C6 | GAFF2 | 3.5 | gauche |

| C3-C4-C5-C6 | OPLS/AA | 3.8 | gauche |

| O=C-O-H | GAFF2 | 6.2 | syn |

| O=C-O-H | OPLS/AA | 6.5 | syn |

Docking Studies for Potential Binding Interactions in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that would stabilize the ligand-protein complex. This information is invaluable for understanding its potential biological activities.

The docking process involves two main steps: first, sampling a wide range of possible conformations of the ligand within the binding site of the protein, and second, scoring these conformations to identify the most favorable binding mode. The scoring functions are empirical or knowledge-based equations that estimate the binding affinity, typically in terms of a binding energy value.

While specific docking studies for this compound are not extensively reported in the literature, the methodology can be illustrated by considering its structural analogues, such as sorbic acid and other unsaturated fatty acids, which have been the subject of such investigations. These studies often explore interactions with enzymes or receptors where fatty acids are the natural ligands.

For instance, a hypothetical docking study of this compound could be performed against a cyclooxygenase (COX) enzyme, a common target for non-steroidal anti-inflammatory drugs that often possess a carboxylic acid moiety. The carboxylic acid group of this compound would be expected to form key hydrogen bonds with polar amino acid residues in the active site, such as arginine or tyrosine. The hydrophobic carbon chain would likely occupy a hydrophobic channel within the enzyme's binding pocket, forming van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine.

The results of a typical docking study are often presented in a table that summarizes the binding energies and key interactions for the top-ranked poses. The following interactive table provides a hypothetical example of such results for the docking of this compound into the active site of a generic enzyme.

Hypothetical Docking Results for this compound

| Enzyme Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355 | Hydrogen Bond (Carboxylate) |

| Cyclooxygenase-2 (COX-2) | -7.2 | Val523, Leu352 | van der Waals (Alkyl chain) |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -6.8 | Ser289, His323 | Hydrogen Bond (Carboxylate) |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -6.8 | Ile281, Cys285 | van der Waals (Alkyl chain) |

| Fatty Acid Binding Protein 4 (FABP4) | -6.5 | Arg126, Tyr128 | Hydrogen Bond (Carboxylate) |

| Fatty Acid Binding Protein 4 (FABP4) | -6.5 | Phe57, Ala75 | van der Waals (Alkyl chain) |

These computational predictions provide a rational basis for further experimental validation, such as in vitro binding assays and enzyme inhibition studies, to confirm the biological activity of this compound.

Occurrence in Natural Products and Biomolecules: Research Implications

Isolation and Characterization from Fungi and Microorganisms

The primary sources for natural products containing the 4-Methylhexa-2,4-dienoic acid moiety are microorganisms, with significant findings related to bacteria of the genus Streptomyces.

Currently, the isolation of this compound from fungal lipopeptides or depsipeptides is not extensively documented in scientific literature. While fungi are known producers of a wide array of depsipeptides, the presence of this specific C7 fatty acid has not been prominently reported.

The genus Streptomyces is a well-established source of structurally diverse secondary metabolites with a range of biological activities. A notable example is Jomthonic acid A, a modified amino acid that was isolated from the culture broth of a soil-derived actinomycete of the genus Streptomyces. Spectroscopic analysis confirmed that the (2E,4E)-4-methylhexa-2,4-dienoyl group is a key structural component of this metabolite.

Structural Integration within Complex Natural Products

The this compound unit typically exists as an acyl moiety, linked via an amide or ester bond to a larger peptide or polyketide backbone.

While the outline mentions Desmethylsalinamide C, verifiable evidence from available literature confirming the presence of the this compound moiety within its structure is not available. The focus remains on the confirmed structures of Jomthonic acids.

Table 1: Natural Products Containing the this compound Moiety

| Compound Name | Natural Source | Moiety Configuration |

|---|---|---|

| Jomthonic acid A | Streptomyces sp. | (2E,4E)-4-methylhexa-2,4-dienoyl |

The biosynthesis of this compound in Streptomyces is understood to follow the pathways for branched-chain fatty acid synthesis. The process is initiated by a specific enzyme, 3-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the condensation of a starter unit with malonyl-ACP.

For branched-chain fatty acids like this compound, the biosynthesis likely begins with a branched-chain acyl-CoA primer, such as isobutyryl-CoA, which is derived from the degradation of amino acids like valine. This starter unit is then elongated by the addition of acetate (B1210297) units (from malonyl-CoA) through the fatty acid synthase (FAS) system. Subsequent desaturation steps would then introduce the two double bonds to yield the final dienoic acid structure. Organisms like Streptomyces that produce a mix of straight and branched-chain fatty acids possess FabH enzymes with a relaxed substrate specificity, allowing them to utilize various acyl-CoA primers.

Research into Natural Product Derivatization and Scaffold Utilization

The modification of natural products is a common strategy to enhance their biological activity or alter their physicochemical properties. Techniques such as esterification can be employed to modify the lipophilicity and bioactivity of parent compounds.

However, specific research detailing the derivatization of natural products like the Jomthonic acids, or the use of the this compound moiety from these compounds as a chemical scaffold for further synthesis, is not widely reported. While the total synthesis of Jomthonic acid A has been a subject of research, this focuses on constructing the molecule from simpler precursors rather than modifying the isolated natural product. Future research may explore how modifications to the dienoic acid tail of these molecules could impact their biological function.

Chemical Modification of Natural Product Scaffolds Incorporating this compound

Due to the absence of relevant research, this section remains unwritten. There are no available studies to analyze that describe the synthetic strategies, reaction conditions, or the resulting modified natural product analogues involving this compound. Consequently, no data tables summarizing such findings can be generated.

The exploration of novel chemical entities for the modification of natural products is a continuous effort in medicinal chemistry to enhance bioactivity, improve pharmacokinetic properties, or develop new therapeutic agents. While this compound possesses a distinct chemical structure that could theoretically be of interest for such modifications, it appears that its potential in this specific application has not yet been investigated or at least not reported in peer-reviewed literature.

Future research may yet uncover applications for this compound in the vast field of natural product chemistry. However, based on the current body of scientific knowledge, no information can be provided on its role in the chemical modification of natural product scaffolds.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Synthetic Synthon for Complex Molecular Architectures

The unique structural features of 4-methylhexa-2,4-dienoic acid render it a valuable building block in organic synthesis, enabling the construction of intricate and biologically relevant molecules.

A notable application of this compound is its role as a key precursor in the synthesis of Juvocimene I. tandfonline.com The synthesis involves the regioselective alkylation of the dianion of this compound. This strategic alkylation is a crucial step in elaborating the carbon skeleton required for the target molecule. Following the alkylation, a Wittig olefination of the corresponding aldehyde derived from the alkylated acid is performed to complete the synthesis of Juvocimene I. tandfonline.com This synthetic route highlights the utility of this compound in providing a scaffold that can be selectively functionalized to achieve the desired complex natural product.

While direct and extensive research specifically detailing the use of this compound as a building block for a wide array of terpenoids and polyketide analogues is limited in publicly available literature, its chemical structure suggests its potential in this area. Dienoic acids, in general, are precursors in various biological pathways and can be utilized in synthetic strategies. The conjugated diene system present in this compound is amenable to cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for the construction of cyclic systems found in many terpenoids. Polyketide biosynthesis often involves the sequential condensation of simple carboxylic acid units. nih.govnih.govsyr.eduresearchgate.net Synthetic methodologies aimed at producing polyketide analogues could potentially incorporate this compound or its derivatives to introduce specific structural motifs.

Role in the Development of Advanced Polymeric Materials

The presence of a polymerizable diene moiety and a functional carboxylic acid group makes this compound a compound of interest in the field of polymer chemistry.

Dienoic acids and their derivatives are recognized for their potential to undergo polymerization. atamanchemicals.com The conjugated double bonds in this compound can participate in polymerization reactions, potentially leading to the formation of polymers with unique properties. While specific studies focusing on the homopolymerization or copolymerization of this compound are not widely documented, the broader class of diene-containing monomers is extensively used in the synthesis of various elastomers and other polymeric materials. Research in this area could explore the incorporation of this monomer to tailor the mechanical, thermal, and chemical properties of the resulting polymers.

The diene functionality in this compound offers a reactive handle for the post-polymerization modification or functionalization of polymer backbones. This approach allows for the introduction of the carboxylic acid group or other functionalities onto a pre-formed polymer chain. Such functionalization can significantly alter the properties of the polymer, for instance, by enhancing its hydrophilicity, adhesion, or providing sites for further chemical reactions. The ability to decorate polymer chains with functional groups is a key strategy in the design of advanced materials with tailored properties. rsc.orgmdpi.com

Intermediacy in the Production of Fine Chemicals and Specialty Chemicals

Fine chemicals are pure, single substances produced in limited quantities and at relatively high prices, serving as intermediates for specialty chemicals. fprf.org Specialty chemicals are formulations of various substances used in a wide range of applications. The chemical structure of this compound makes it a potential intermediate in the synthesis of various fine and specialty chemicals. Its conjugated system and carboxylic acid group can be chemically transformed into a variety of other functional groups, making it a versatile starting material for the production of more complex molecules with specific applications, such as in the fragrance, flavor, or pharmaceutical industries. While specific large-scale industrial applications are not prominently documented, its utility in the synthesis of complex molecules like Juvocimene I demonstrates its potential as an intermediate in niche chemical manufacturing.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 69804-82-6 |

| PubChem CID | 11126261 |

| InChI Key | QAJOHPAPIABXTF-UTTVJGTNSA-N |

Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship Studies

The design and synthesis of chemically modified analogues of a lead compound are crucial for understanding its structure-activity relationships (SAR). While specific SAR studies for this compound are not found in the reviewed literature, the principles of such studies can be applied. Modifications would typically involve altering the alkyl chain, the position and nature of substituents, and the carboxylic acid functionality to probe their effects on a particular biological or chemical property.

For example, in the context of antimicrobial activity, studies on other dienoic fatty acids have shown that chain length and the presence of specific functional groups are critical for their biological effect. A systematic study of this compound analogues could involve:

Varying the alkyl chain length: Synthesizing analogues with shorter or longer carbon chains to determine the optimal length for a desired activity.

Introducing different substituents: Replacing the methyl group with other alkyl groups or functional groups (e.g., halogens, hydroxyl groups) to investigate electronic and steric effects.

Modifying the carboxylic acid group: Converting the acid to esters, amides, or other derivatives to explore the importance of this functional group for activity and to alter properties like solubility and bioavailability.

The synthesis of such analogues would likely employ standard organic chemistry methodologies. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize 1,4-diarylbutadienes from 2,4-dienoic acids, demonstrating a versatile method for modifying the diene backbone.

Table 2: Hypothetical Analogues of this compound for SAR Studies

| Analogue Structure | Rationale for Synthesis | Potential Synthetic Route |

| Ethyl 4-methylhexa-2,4-dienoate | Investigate the effect of esterification on activity and physical properties. | Fischer esterification of the parent acid with ethanol. |

| 4-Ethylhexa-2,4-dienoic acid | Determine the influence of a larger alkyl substituent at the 4-position. | Modified synthesis starting from appropriate precursors. |

| 5-Bromo-4-methylhexa-2,4-dienoic acid | Explore the impact of an electron-withdrawing group on the diene system. | Selective bromination of the parent compound or a suitable precursor. |

| 4-Methylhexa-2,4-dienamide | Assess the role of the carboxylic acid proton and hydrogen bonding potential. | Amidation of the parent acid via an acid chloride or with a coupling agent. |

This table presents a hypothetical set of analogues that could be synthesized to explore the structure-activity relationships of this compound, based on common medicinal chemistry strategies.

Q & A

Q. What are the critical considerations for synthesizing 4-methylhexa-2,4-dienoic acid with high stereochemical purity?

Selective reduction of alkynoic esters (e.g., 5-methyl-hex-4-en-2-ynoic acid derivatives) using catalytic hydrogenation or enzymatic methods can yield stereochemically defined dienoic acids. Reaction conditions (e.g., solvent polarity, temperature, and catalyst type) must be optimized to minimize side products. For example, evidence from alkyl ester reductions of similar compounds highlights the importance of palladium-based catalysts for selectivity .

Q. How can spectroscopic techniques differentiate this compound from its isomers?

- NMR : Distinct coupling constants (, ) and chemical shifts for conjugated double bonds (δ 5.5–7.0 ppm) can confirm the (2E,4E) configuration. Methyl group signals (δ 1.8–2.2 ppm) further distinguish substitution patterns .

- IR : Conjugated carboxylic acids exhibit strong C=O stretching (~1700 cm) and O-H broad peaks (~2500–3000 cm) .

- MS : Molecular ion peaks (e.g., m/z 128 for hexa-2,4-dienoic acid) and fragmentation patterns aid structural confirmation .

Q. What safety protocols are recommended for handling dienoic acids like this compound?

- Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) are common for dienoic acids. Use PPE (gloves, goggles, masks) to avoid exposure .

- Waste disposal : Avoid drainage; collect waste in sealed containers for professional incineration to prevent environmental release .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate frontier molecular orbitals (HOMO-LUMO gaps) to assess diene reactivity. Substituents like methyl groups alter electron density, affecting regioselectivity. Comparative studies with sorbic acid (hexa-2,4-dienoic acid) show that methyl substitution increases electrophilicity at the β-position .

Q. What enzymatic pathways degrade this compound in bacterial systems?

Meta-cleavage pathways involve dioxygenases (e.g., LigAB enzymes) that convert dienoic acids into hydroxylated ketones. For example, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) is a key intermediate in aromatic compound degradation. HPLC-MS can track metabolites like 2-hydroxypenta-2,4-dienoic acid, confirming pathway activity .

Q. How do conflicting data on dienoic acid stability under varying pH conditions arise, and how can they be resolved?

- Contradictions : Discrepancies in degradation rates may stem from solvent polarity, trace metal contaminants, or light exposure. For instance, sorbic acid degrades faster in acidic conditions due to protonation of the carboxyl group, increasing reactivity .

- Resolution : Controlled experiments using buffered solutions (pH 3–9), inert atmospheres (N), and UV-Vis monitoring can isolate degradation mechanisms .

Q. What strategies optimize chiral resolution of this compound for pharmaceutical applications?

- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.

- Crystallization : Co-crystallization with chiral amines (e.g., cinchonidine) enhances enantiomeric separation. Evidence from similar compounds shows >95% enantiomeric excess (ee) with these methods .

Methodological Tables

Table 1. Key Spectroscopic Data for Hexa-2,4-dienoic Acid Derivatives

| Property | Hexa-2,4-dienoic Acid | 5-Methylhexa-2,4-dienoic Acid |

|---|---|---|

| CAS Number | 110-44-1 | 1552-94-9 |

| Molecular Formula | CHO | CHO |

| H NMR (δ, ppm) | 6.0–7.0 (m, 4H) | 2.2 (s, 3H, CH) |

| IR (C=O stretch) | 1695 cm | 1702 cm |

Table 2. Degradation Metabolites of Dienoic Acids

| Substrate | Enzyme | Metabolite | Detection Method |

|---|---|---|---|

| This compound | LigAB dioxygenase | 2-Hydroxy-5-methyl-ODA | HPLC-MS |

| Sorbic acid | Cytochrome P450 | 4-Hexenolide | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings